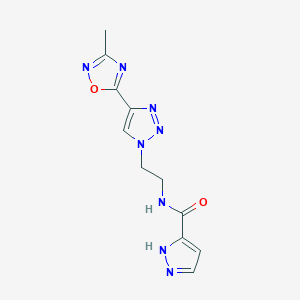
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C11H12N8O2 and its molecular weight is 288.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of this compound are yet to be identified. Similar 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities, particularly in the agricultural sector .
Mode of Action
It’s worth noting that similar compounds have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani
Biochemical Pathways
oryzae (Xoo), suggesting that they may interfere with bacterial growth and reproduction .
Result of Action
oryzae (Xoo), suggesting that they may inhibit bacterial growth and reproduction .
生物活性
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-3-carboxamide is a complex chemical compound characterized by multiple nitrogen-rich heterocycles. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups that contribute to its biological activity. The key structural elements include:
- Oxadiazole Ring : Known for its ability to enhance biological interactions.
- Triazole Moiety : Associated with various pharmacological activities.
- Pyrazole Group : Often linked to anti-inflammatory and analgesic properties.
Molecular Formula
The molecular formula for this compound is C15H14N8O2.
IUPAC Name
The IUPAC name is N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-3H-pyrazole-3-carboxamide.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles and triazoles exhibit significant antimicrobial properties. For example, studies have shown that compounds containing the oxadiazole moiety can effectively inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines by activating p53 pathways and increasing caspase activity . The presence of the oxadiazole and triazole rings enhances its interaction with cancer-related enzymes, making it a candidate for further development as an anticancer agent.
Enzyme Inhibition
The compound has shown promising results in inhibiting specific enzymes linked to cancer progression. For instance, it selectively inhibits human carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis. The inhibition occurs at nanomolar concentrations, indicating high potency .
Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of oxadiazoles revealed that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the range of 10–50 µg/mL .
Study 2: Anticancer Activity
In another study focusing on the anticancer properties of oxadiazole derivatives, it was found that the tested compound increased apoptosis in MCF-7 breast cancer cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. The study highlighted the potential for this compound to be developed as a therapeutic agent against breast cancer .
Study 3: Enzyme Inhibition
Research on enzyme inhibition demonstrated that this compound showed remarkable selectivity towards hCA IX over hCA II. This selectivity is crucial for minimizing side effects in therapeutic applications targeting cancer .
Comparative Analysis
| Activity Type | Compound | MIC (µg/mL) | Selectivity | Mechanism |
|---|---|---|---|---|
| Antimicrobial | Oxadiazole Derivative | 10–50 | Broad-spectrum | Membrane disruption |
| Anticancer | N-(...pyrazole...) | Not specified | High (MCF7 cells) | Apoptosis induction |
| Enzyme Inhibition | N-(...pyrazole...) | Not applicable | Selective (hCA IX) | Competitive inhibition |
特性
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N8O2/c1-7-14-11(21-17-7)9-6-19(18-16-9)5-4-12-10(20)8-2-3-13-15-8/h2-3,6H,4-5H2,1H3,(H,12,20)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCLSHGQJKKZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













